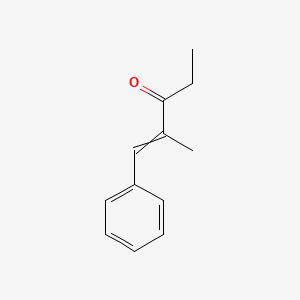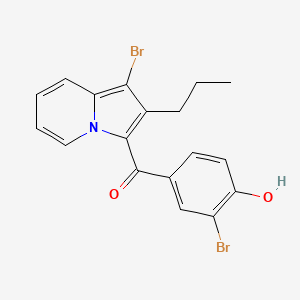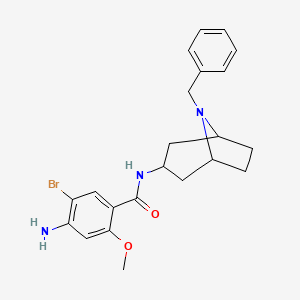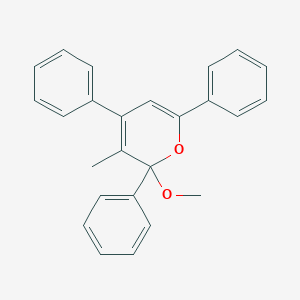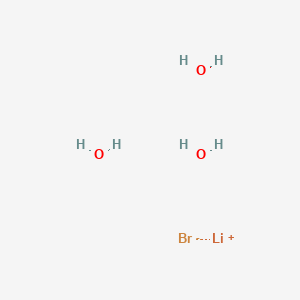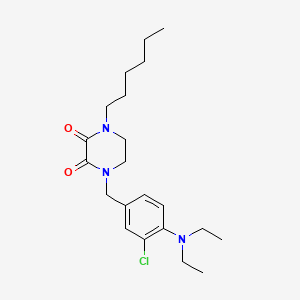
2,3-Piperazinedione, 1-(3-chloro-4-(diethylamino)benzyl)-4-hexyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Piperazinedione, 1-(3-chloro-4-(diethylamino)benzyl)-4-hexyl- is a complex organic compound with a unique structure that combines a piperazinedione core with a substituted benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Piperazinedione, 1-(3-chloro-4-(diethylamino)benzyl)-4-hexyl- typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Piperazinedione Core: This can be achieved through the cyclization of appropriate diamines with diketones under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where the piperazinedione core reacts with a benzyl halide derivative.
Substitution with Diethylamino and Chloro Groups: The final step involves the substitution of the benzyl group with diethylamino and chloro groups, which can be achieved through electrophilic aromatic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of 2,3-Piperazinedione, 1-(3-chloro-4-(diethylamino)benzyl)-4-hexyl- would involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Piperazinedione, 1-(3-chloro-4-(diethylamino)benzyl)-4-hexyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halides, acids, and bases are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives.
Scientific Research Applications
2,3-Piperazinedione, 1-(3-chloro-4-(diethylamino)benzyl)-4-hexyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-Piperazinedione, 1-(3-chloro-4-(diethylamino)benzyl)-4-hexyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Piperazinedione, 1-(3-chloro-4-(methylamino)benzyl)-4-hexyl-
- 2,3-Piperazinedione, 1-(3-chloro-4-(ethylamino)benzyl)-4-hexyl-
- 2,3-Piperazinedione, 1-(3-chloro-4-(propylamino)benzyl)-4-hexyl-
Uniqueness
2,3-Piperazinedione, 1-(3-chloro-4-(diethylamino)benzyl)-4-hexyl- is unique due to the presence of the diethylamino group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
77918-01-5 |
|---|---|
Molecular Formula |
C21H32ClN3O2 |
Molecular Weight |
393.9 g/mol |
IUPAC Name |
1-[[3-chloro-4-(diethylamino)phenyl]methyl]-4-hexylpiperazine-2,3-dione |
InChI |
InChI=1S/C21H32ClN3O2/c1-4-7-8-9-12-24-13-14-25(21(27)20(24)26)16-17-10-11-19(18(22)15-17)23(5-2)6-3/h10-11,15H,4-9,12-14,16H2,1-3H3 |
InChI Key |
LSDQKHWSFGXXLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1CCN(C(=O)C1=O)CC2=CC(=C(C=C2)N(CC)CC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


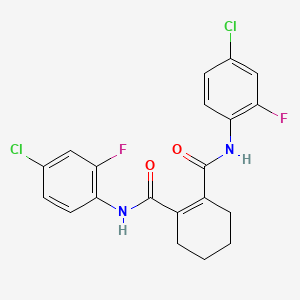
methylene]-](/img/structure/B14439254.png)

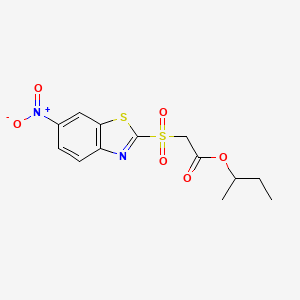

![3-[(4-Azidophenyl)disulfanyl]propanoic acid](/img/structure/B14439267.png)

![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[2-(2-hydroxypropylamino)ethylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14439271.png)
